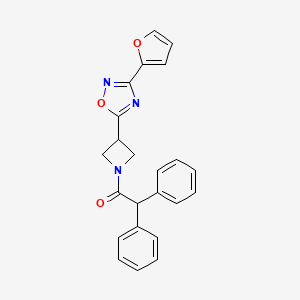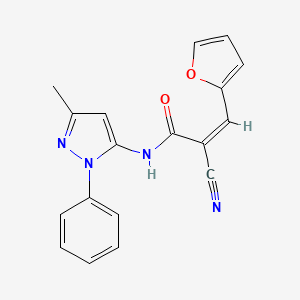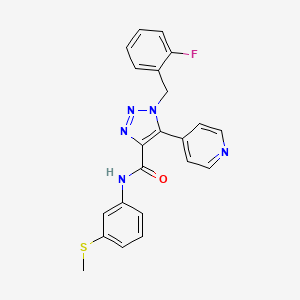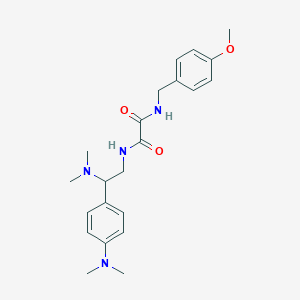
1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical involves photochemical reactions of oxadiazoles with furan, as explored in the study of the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan. This process yields cycloadducts indicative of the complex synthetic pathways accessible for generating such multifaceted molecules (Tsuge, Oe, & Tashiro, 1973).
Molecular Structure Analysis
The structural analysis of similar compounds, such as 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, through methods like NMR spectroscopy and X-ray diffraction, provides a detailed view of the molecular configuration and the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity and interaction with other molecules (Stepanov, Dashko, & Stepanova, 2019).
Chemical Reactions and Properties
The chemical behavior of compounds containing oxadiazole and furan units can involve a variety of reactions, including acylation, oxidation, and cycloadditions. These reactions reflect the compound's potential versatility in chemical synthesis and applications (Stepanov, Dashko, & Stepanova, 2019).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and sensitivity to impact and friction, are determined through thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These properties are essential for assessing the compound's suitability for various applications, especially in materials science (Yu et al., 2017).
Chemical Properties Analysis
The reactivity and interaction of the compound with other chemical entities can be elucidated through studies on its chemical properties, such as its ability to undergo cycloaddition reactions. These reactions not only demonstrate the compound's reactivity but also its potential as a precursor for synthesizing more complex molecules (Hemming, Khan, O’Gorman, & Pitard, 2013).
properties
IUPAC Name |
1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(20(16-8-3-1-4-9-16)17-10-5-2-6-11-17)26-14-18(15-26)22-24-21(25-29-22)19-12-7-13-28-19/h1-13,18,20H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBDLGWHNNCGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)



![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493912.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)


